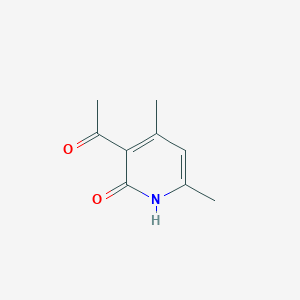

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

Description

Historical Context and Development

The development of this compound emerges from the broader historical trajectory of dihydropyridine chemistry, which has undergone significant evolution since the mid-20th century. The systematic investigation of dihydropyridine derivatives began with pioneering work on calcium channel modulators, where researchers recognized the profound biological activities associated with partially saturated pyridine rings. The specific structural motif present in this compound represents a convergence of synthetic methodology advances and structure-activity relationship studies that have defined modern heterocyclic chemistry. Early synthetic approaches to related compounds involved thermal cyclization reactions of hydroxamic acid esters, which provided valuable insights into the formation mechanisms of 1,2-dihydropyridine systems. These foundational studies established the theoretical framework for understanding how substituent patterns influence both synthetic accessibility and biological activity.

The evolution of synthetic methodologies for dihydropyridine derivatives has been marked by continuous improvements in reaction conditions, catalyst systems, and substrate scope. Historical investigations revealed that the formation of 1,2-dihydropyridine structures could be achieved through various pathways, including photochemical reactions, thermal rearrangements, and metal-catalyzed processes. The development of asymmetric synthesis protocols for 2-substituted-1,2-dihydropyridines using enantiopure chloroformates demonstrated the growing sophistication of the field and its potential for producing chiral pharmaceutical intermediates. These advances provided the foundation for current synthetic approaches to this compound, which benefit from decades of methodological refinement and mechanistic understanding.

Contemporary research has focused on developing more efficient and environmentally sustainable synthesis routes for dihydropyridine derivatives. The implementation of continuous flow synthesis methods has emerged as a particularly promising approach, offering advantages in terms of reaction control, scalability, and waste reduction. These technological advances have made compounds like this compound more accessible for research applications, facilitating broader investigation of their properties and potential applications. The historical development of this field demonstrates how fundamental research in heterocyclic chemistry continues to drive innovation in synthetic methodology and drug discovery.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique structural features that embody key principles of aromatic and aliphatic chemistry within a single molecular framework. Dihydropyridine systems represent a fascinating class of heterocycles that exist at the intersection of aromatic pyridine chemistry and saturated cyclic systems, creating distinctive electronic properties that influence both reactivity and biological activity. The partial saturation of the pyridine ring in 1,2-dihydropyridines results in a unique electronic distribution that differs significantly from both fully aromatic pyridines and completely saturated piperidine systems. This intermediate electronic state provides opportunities for selective chemical transformations that are not possible with either purely aromatic or fully saturated nitrogen heterocycles.

The structural complexity of this compound arises from the combination of multiple functional groups within the heterocyclic framework. The acetyl group at position 3 introduces electrophilic character that can participate in various nucleophilic addition reactions, while the methyl substituents at positions 4 and 6 provide steric hindrance and electronic effects that modulate the reactivity of the entire system. The ketone functionality at position 2 creates additional opportunities for chemical modification through standard carbonyl chemistry, including reduction, condensation, and substitution reactions. This multifunctional nature makes the compound particularly valuable as a synthetic intermediate for accessing more complex heterocyclic structures.

The conformational flexibility of the 1,2-dihydropyridine ring system contributes significantly to the compound's chemical versatility. Unlike rigid aromatic systems, the partially saturated ring can adopt different conformations that optimize interactions with various chemical and biological targets. Research has demonstrated that 1,4-dihydropyridine rings typically adopt flattened-boat conformations, with specific atoms lying above or below the plane defined by the remaining ring carbons. This conformational preference influences both the chemical reactivity and biological activity of these compounds, making them particularly suitable for applications requiring specific three-dimensional arrangements of functional groups.

The electronic properties of this compound reflect the complex interplay between the various substituents and the heterocyclic core. The combination of electron-withdrawing and electron-donating groups creates a unique electronic environment that can be fine-tuned through synthetic modifications. This electronic tunability has made dihydropyridine derivatives particularly attractive for medicinal chemistry applications, where subtle modifications in electronic properties can lead to significant changes in biological activity and selectivity.

Classification within Pyridinone Derivatives

This compound belongs to the broader family of pyridinone derivatives, which represent one of the most important classes of nitrogen-containing heterocycles in medicinal chemistry. Pyridinones are characterized by the presence of a ketone group within the pyridine ring system, which significantly influences their electronic properties and reactivity compared to unsubstituted pyridines. The classification of this compound within the pyridinone family requires consideration of both its structural features and its relationship to other members of this diverse chemical class. The 2-pyridinone core structure, exemplified by the parent compound 2-pyridone with molecular weight 95.099 and Chemical Abstracts Service number 142-08-5, provides the fundamental framework upon which more complex derivatives are built.

Within the pyridinone classification system, this compound can be specifically categorized as a substituted 1,2-dihydro-2-pyridinone. This classification distinguishes it from other pyridinone variants such as 4-pyridinones, which have the ketone functionality at position 4, and from various hydroxypyridine tautomers that exist in equilibrium with pyridinone forms. The dihydro designation indicates partial saturation of the aromatic ring, which fundamentally alters the electronic character and chemical behavior compared to fully aromatic pyridinone systems. The presence of the acetyl group at position 3 and methyl substituents at positions 4 and 6 further refines the classification, placing this compound within the subset of polysubstituted dihydropyridinones.

The structural relationship between this compound and other pyridinone derivatives can be understood through comparative analysis of key molecular parameters. Related compounds in this family include 4-hydroxy-3,6-dimethylpyridin-2-one, which shares the dimethyl substitution pattern but differs in the nature and position of additional functional groups. The molecular weight of 139.15 for the hydroxy derivative compared to 165.19 for the acetyl compound reflects the different substituent requirements and their impact on overall molecular properties. These structural variations within the pyridinone family provide opportunities for systematic structure-activity relationship studies that guide the development of new compounds with enhanced properties.

Table 1: Comparative Analysis of Pyridinone Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | LogP |

|---|---|---|---|---|---|

| 2-Pyridone | C₅H₅NO | 95.099 | 142-08-5 | None | -0.58 |

| 4-Hydroxy-3,6-dimethylpyridin-2-one | C₇H₉NO₂ | 139.15 | 4664-13-5 | 4-OH, 3,6-dimethyl | N/A |

| This compound | C₉H₁₁NO₂ | 165.189 | 16151-14-7 | 3-acetyl, 4,6-dimethyl | 1.607 |

The tautomeric behavior of pyridinone derivatives represents another important aspect of their classification and chemical behavior. Many pyridinones exist in equilibrium with their corresponding hydroxypyridine forms, and the position of this equilibrium can significantly influence both chemical reactivity and biological activity. The presence of additional substituents, such as those found in this compound, can stabilize particular tautomeric forms and influence the overall chemical behavior of the compound. Understanding these tautomeric relationships is crucial for predicting the behavior of pyridinone derivatives in various chemical and biological environments.

Research Importance in Medicinal Chemistry

The research importance of this compound in medicinal chemistry stems from its membership in the dihydropyridine class, which has established a remarkable track record of pharmaceutical success across multiple therapeutic areas. Dihydropyridine derivatives have demonstrated significant biological activities, particularly in cardiovascular medicine, where they serve as calcium channel modulators with well-established clinical efficacy. The structural features present in this compound, including its substitution pattern and functional group arrangement, position it as a potentially valuable scaffold for developing new therapeutic agents. The compound's unique combination of acetyl and methyl substituents creates opportunities for fine-tuning biological activity through systematic structural modifications guided by medicinal chemistry principles.

Research investigations have revealed that dihydropyridine derivatives, including compounds structurally related to this compound, exhibit diverse pharmacological properties that extend beyond their traditional cardiovascular applications. Studies have demonstrated antimicrobial activity in related pyridinone structures, with some derivatives showing promising results against various bacterial strains including Mycobacterium kansasii with minimum inhibitory concentrations comparable to established antibiotics. Additionally, preliminary investigations have suggested potential anticancer properties, with in vitro assays indicating antiproliferative activity against human monocytic leukemia cell lines. These findings highlight the broad therapeutic potential of the dihydropyridine scaffold and support continued research into compounds like this compound.

The synthetic accessibility of this compound through established methodologies enhances its value as a research compound in medicinal chemistry. Various synthetic approaches have been developed for accessing dihydropyridine derivatives, including multi-component reactions, thermal cyclizations, and metal-catalyzed processes. The availability of efficient synthetic routes facilitates the preparation of structural analogs and derivatives, enabling comprehensive structure-activity relationship studies that are essential for drug development programs. The compound's chemical stability and compatibility with standard synthetic transformations make it an attractive starting point for medicinal chemistry optimization campaigns.

Table 2: Research Applications and Synthetic Methodologies

| Research Area | Methodology | Key Findings | Reference Studies |

|---|---|---|---|

| Antimicrobial Activity | Biological screening | Activity against M. kansasii | Related pyridinone studies |

| Anticancer Research | Cell-based assays | Antiproliferative effects | THP-1 cell line studies |

| Synthetic Chemistry | Multi-component reactions | Efficient synthesis routes | Catalyzed synthesis |

| Structure-Activity Studies | Systematic modification | Electronic effects analysis | Computational studies |

The computational tractability of this compound makes it particularly valuable for modern drug discovery approaches that rely heavily on computational modeling and prediction. The compound's relatively modest size and well-defined structure facilitate accurate quantum mechanical calculations and molecular dynamics simulations, which can provide insights into its interactions with biological targets. These computational approaches complement experimental investigations and accelerate the identification of promising modifications and optimization strategies. The integration of computational and experimental methods has become essential for efficient drug discovery, and compounds like this compound serve as excellent models for developing and validating these approaches.

Properties

IUPAC Name |

3-acetyl-4,6-dimethyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-4-6(2)10-9(12)8(5)7(3)11/h4H,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZYYMHZCULYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40367861 | |

| Record name | 3-acetyl-4,6-dimethyl-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16151-14-7 | |

| Record name | 3-acetyl-4,6-dimethyl-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is the most widely recognized method for preparing dihydropyridine derivatives, including 3-acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one. It involves a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor.

Reaction Components and Conditions:

- Aldehyde : Typically acetaldehyde or similar derivatives.

- β-Keto Ester : Such as methyl acetoacetate.

- Nitrogen Donor : Ammonium acetate or ammonia.

- Catalyst : Acidic or basic catalysts may be used to enhance reaction rates.

- Solvent : Ethanol or methanol is commonly used as the reaction medium.

General Procedure:

- Combine the aldehyde, β-keto ester, and ammonium acetate in a solvent.

- Heat the mixture under reflux for several hours to promote cyclization and condensation.

- Cool the reaction mixture and isolate the product by filtration or crystallization.

Advantages:

- High yield under optimized conditions.

- Straightforward procedure with minimal purification steps.

Modified Hantzsch Method for Industrial Synthesis

For large-scale production, modifications to the traditional Hantzsch method are employed to improve efficiency and scalability.

Key Modifications:

- Continuous Flow Reactors : Used to ensure consistent product quality and high throughput.

- Optimization of Parameters : Temperature, pressure, and reactant ratios are carefully controlled to maximize yield.

- Catalyst Usage : Acidic catalysts like sulfuric acid or p-toluenesulfonic acid are often employed to enhance reaction rates.

Industrial Benefits:

- Suitable for high-volume production.

- Reduced waste generation compared to batch processes.

Alternative Synthetic Routes

Acylation of Dihydropyridines

This method involves the acylation of pre-synthesized dihydropyridines to introduce the acetyl group at the desired position.

Steps:

- Start with 4,6-dimethylpyridinone as the base structure.

- Use an acetylating agent such as acetyl chloride in the presence of a Lewis acid (e.g., aluminum chloride).

- Purify the product by recrystallization or chromatography.

Challenges:

- Requires precise control over reaction conditions to avoid over-acylation or side reactions.

Cyclization of Hydroxamic Acid Esters

Hydroxamic acid esters can be cyclized thermally to form dihydropyridine derivatives.

Procedure:

- React hydroxamic acid esters with dienes under thermal conditions.

- Isolate and purify the resulting dihydropyridine derivative.

- Perform selective acetylation at the desired position using an acetylating agent.

Applications:

This method is particularly useful for synthesizing derivatives with specific substitution patterns.

Comparative Analysis of Methods

| Method | Yield | Scalability | Complexity | Cost |

|---|---|---|---|---|

| Hantzsch Pyridine Synthesis | High | Moderate | Low | Low |

| Modified Hantzsch for Industry | Very High | High | Moderate | Moderate |

| Acylation of Dihydropyridines | Moderate | Low | High | Moderate |

| Cyclization of Hydroxamic Esters | Moderate | Low | High | High |

Notes on Reaction Parameters

Reaction Temperature

The optimal temperature range for most methods lies between 80°C and 120°C depending on the solvent and catalyst used.

Solvent Selection

Ethanol and methanol are preferred due to their ability to dissolve all reactants and facilitate efficient mixing.

Purification

Products are typically purified by recrystallization from ethanol or by chromatographic techniques if higher purity is required.

Chemical Reactions Analysis

General Reactivity of 1,2-Dihydropyridines

1,2-DHPs are electron-rich heterocycles prone to nucleophilic and electrophilic reactions. Key reactivity patterns include:

-

Nucleophilic attack at the α,β-unsaturated carbonyl system.

-

Cycloadditions (e.g., Diels-Alder reactions).

-

Ring expansions via zwitterionic intermediates.

Functionalization via Electrophilic Substitution

In 1,2-DHPs such as 29a–b , deprotonation with n-BuLi generates enolates that react with electrophiles like benzyl chloroformate to yield functionalized products (e.g., 30 ) . For 3-acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, similar deprotonation at the C5 position could enable alkylation or acylation.

Cycloisomerization Reactions

Pt(II)-catalyzed cycloisomerization of aziridine derivatives (e.g., 49j–m ) produces 1,2-DHPs (e.g., 50j–m ) . This suggests that this compound might undergo metal-catalyzed rearrangements to form fused heterocycles.

Radical-Mediated Transformations

Radical deoxygenation of 3-azatricyclo[2.2.1.0²,⁶]heptan-5-ols (e.g., 54a–b ) using Bu₃SnH yields 1,2-DHPs . Similar conditions could facilitate ring-opening or functional group interconversion in the target compound.

Hypothetical Reaction Pathways

Based on structural analogs, potential reactions include:

| Reaction Type | Example Transformation | Key Reagents/Conditions |

|---|---|---|

| Acylation | Acetylation at C5 | Ac₂O, DMAP, CH₂Cl₂, 0°C → RT |

| Oxidation | Conversion to pyridone derivatives | DDQ, CH₂Cl₂, reflux |

| Nucleophilic Addition | Michael addition at the α,β-unsaturated ketone | Grignard reagents (RMgX), THF, −78°C |

Challenges and Considerations

-

The acetyl and methyl substituents may sterically hinder reactions at C3 and C4.

-

Stability under acidic/basic conditions requires empirical validation.

Recommendations for Further Study

-

Synthetic Exploration : Perform reactivity screens using common 1,2-DHP protocols (e.g., Pt-catalyzed cyclizations ).

-

Computational Modeling : Predict regioselectivity via DFT calculations.

-

Medicinal Chemistry Profiling : Assess bioactivity given the anti-inflammatory potential of related pyranones .

While direct data on this compound is limited, its reactivity is expected to align with established 1,2-DHP chemistry. Experimental validation is essential to confirm these hypotheses.

Scientific Research Applications

Antidiabetic Activity

Research has shown that derivatives of 3-acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one exhibit significant antidiabetic properties. A study demonstrated that certain thiourea derivatives synthesized from this compound showed inhibitory activity against the enzyme α-glucosidase, which is crucial in managing diabetes. For instance, one derivative exhibited an IC50 value of 9.77 mM, surpassing the standard drug acarbose's effectiveness .

Neurological Disorders

The compound has been investigated for its potential in treating neurological disorders such as Parkinson's disease and multiple sclerosis. Its derivatives have shown promising results in preclinical models due to their ability to interact with neurotransmitter receptors . Specifically, compounds derived from this compound have been noted for their antagonistic action against AMPA receptors, which play a role in excitatory neurotransmission .

Synthetic Methods

The synthesis of this compound typically involves reactions with various reagents under controlled conditions. For example, the reaction of specific pyridine derivatives with acetylating agents has been utilized to produce this compound efficiently .

| Method | Reagents | Yield |

|---|---|---|

| Palladium-catalyzed reaction | Boronic acid derivatives and bases | High yield |

| Vinyloxirane reaction | Imines and catalytic conditions | Moderate yield |

Computational Studies

Computational studies have further elucidated the molecular interactions of this compound with biological targets. Molecular docking studies suggest that its structural features enable effective binding to target enzymes involved in metabolic pathways relevant to diabetes and neurodegenerative diseases .

Case Study: Antidiabetic Activity

In a comparative study involving several thiourea derivatives based on this compound, researchers evaluated their effectiveness against α-glucosidase. The study found that certain derivatives not only inhibited enzyme activity more effectively than acarbose but also demonstrated lower toxicity profiles in preliminary tests .

Case Study: Neurological Effects

Another study explored the effects of compounds derived from this compound on neuroprotection in models of oxidative stress. The results indicated that these compounds could reduce neuronal damage and improve cognitive function in animal models .

Mechanism of Action

The mechanism of action of 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one involves its interaction with various molecular targets and pathways. In medicinal chemistry, it acts as a calcium channel blocker by inhibiting the influx of calcium ions into cells, which is crucial for its therapeutic effects . The compound’s structure allows it to bind to specific sites on calcium channels, thereby modulating their activity and leading to various physiological responses .

Comparison with Similar Compounds

Similar Compounds

- Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate .

- 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile .

Uniqueness

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one is unique due to its specific acetyl and dimethyl substitutions, which confer distinct chemical and biological properties. These substitutions enhance its stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one (commonly referred to as ADHP) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Profile

- Molecular Formula : C9H11NO2

- Molecular Weight : 165.19 g/mol

- CAS Number : 16151-14-7

Synthesis

The synthesis of ADHP is typically achieved through the Hantzsch pyridine synthesis, which involves a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia. This method can be optimized for industrial production using continuous flow reactors to enhance yield and consistency.

Biological Activities

ADHP exhibits several noteworthy biological activities:

- Antimicrobial Properties : Research has indicated that ADHP possesses significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

- Anticancer Effects : Studies have shown that ADHP can inhibit the growth of cancer cells in vitro. The compound appears to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

- Calcium Channel Blockade : As a calcium channel blocker, ADHP inhibits calcium ion influx into cells, which is crucial for various physiological processes. This property makes it a candidate for treating cardiovascular diseases .

The precise mechanism of action for ADHP involves its interaction with specific molecular targets:

- Calcium Channel Inhibition : By blocking voltage-gated calcium channels, ADHP reduces intracellular calcium levels, leading to decreased muscle contraction and vasodilation.

- Oxidative Stress Modulation : ADHP may also modulate oxidative stress responses by influencing the Nrf2-Keap1 pathway, which regulates the expression of antioxidant proteins .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of ADHP against Gram-positive and Gram-negative bacteria, it was found that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The results suggested that ADHP could serve as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

A series of in vitro experiments demonstrated that ADHP significantly inhibited the proliferation of human cancer cell lines (e.g., breast and lung cancer). The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. These findings highlight its potential as an anticancer therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of ADHP, it can be compared with related compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 4,6-Dimethyl-1,2-dihydropyridine | Structure | Moderate antibacterial | Lacks acetyl group |

| Diethyl 1,4-dihydro-2,6-dimethylpyridine | Structure | Antihypertensive | Similar mechanism but different efficacy |

Q & A

Q. Q1. What are the most reliable synthetic routes for 3-acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions of β-ketoesters or β-diketones with urea/thiourea derivatives under acidic or basic conditions. For purity optimization:

- Use reflux conditions with glacial acetic acid or HCl as catalysts to minimize side products.

- Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .

- Monitor reaction progress via TLC or HPLC, and confirm purity using -NMR integration or LC-MS (mass accuracy < 2 ppm) .

Q. Q2. How can the structural conformation of this compound be validated experimentally?

Methodological Answer:

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles. The acetyl and methyl groups’ positions can be confirmed via electron density maps. Twinning or disorder, if present, requires specialized SHELXL commands (e.g., TWIN/BASF) .

- NMR analysis : - and -NMR can distinguish the dihydropyridinone ring’s tautomeric state. For example, the downfield shift of the carbonyl (C=O) at ~170 ppm in -NMR confirms lactam formation .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported bioactivity data for dihydropyridinone derivatives?

Methodological Answer: Contradictions often arise from impurities, assay conditions, or structural analogs. To address this:

- Analytical rigor : Use LC-MS to confirm compound identity (≥95% purity) and quantify degradation products.

- Assay standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature) and validate using positive controls (e.g., ascorbic acid for antioxidant assays) .

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., acetyl vs. cyano groups) using molecular docking (AutoDock Vina) to identify binding mode discrepancies .

Q. Q4. What advanced strategies enable regioselective functionalization of the dihydropyridinone core?

Methodological Answer:

- Electrophilic substitution : Activate the ring via Lewis acids (e.g., AlCl) for nitration or halogenation at the 4- or 6-positions.

- Cross-coupling : Use Suzuki-Miyaura reactions with boronic acids (e.g., 5-bromo-4,6-dimethyl derivatives) for aryl group introduction. Optimize Pd catalysts (e.g., Pd(PPh)) and base (KCO) in THF/water .

- Computational guidance : Perform DFT calculations (Gaussian 16) to predict reactive sites based on frontier molecular orbitals (HOMO/LUMO) .

Q. Q5. How can crystallographic challenges (e.g., twinning, disorder) in dihydropyridinone derivatives be addressed?

Methodological Answer:

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. For disorder, split atomic positions and refine occupancy factors iteratively .

- Cocrystallization : Introduce coformers (e.g., cationic surfactants) to stabilize the lattice, as seen in pyridin-2-one analogs .

Mechanistic and Pharmacological Research

Q. Q6. What methodologies are recommended for evaluating the hepatoprotective potential of this compound?

Methodological Answer:

- In vivo models : Administer the compound (50–100 mg/kg) to rats with CCl-induced hepatotoxicity. Measure ALT/AST levels and liver histopathology .

- Mechanistic studies : Perform ROS scavenging assays (DCFH-DA fluorescence) and quantify glutathione (GSH) levels via Ellman’s reagent. Compare with ascorbic acid derivatives for synergy .

Q. Q7. How can researchers design SAR studies to optimize bioactivity?

Methodological Answer:

- Library synthesis : Generate analogs with substitutions at the 3-acetyl (e.g., propionyl, benzoyl) and 4,6-dimethyl positions.

- In vitro screening : Test against target enzymes (e.g., CYP450 isoforms) using fluorogenic substrates.

- Molecular dynamics : Simulate ligand-protein interactions (e.g., GROMACS) to predict binding stability and guide synthetic modifications .

Analytical and Technical Troubleshooting

Q. Q8. How to address low yields in dihydropyridinone synthesis?

Methodological Answer:

- Reaction optimization : Vary stoichiometry (1:1.2 ratio of diketone to urea) and catalyst (p-TsOH vs. AcOH).

- Microwave-assisted synthesis : Reduce reaction time (30 min at 120°C) to suppress side reactions .

- Workup : Extract with dichloromethane (3×) and dry over MgSO to recover unreacted starting materials.

Q. Q9. What analytical parameters validate method suitability for quantifying this compound in biological matrices?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.